Sulfo-Cy3 hydrazide
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Overview
Description
Sulfo-Cy3 hydrazide is a derivative of Cyanine 3 dye, characterized by the presence of a hydrazine functional group. This compound is known for its enhanced water solubility due to the presence of sulfonate ions. This compound is widely used as a fluorescent dye, with a fluorescence spectrum typically ranging from green to orange wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy3 hydrazide involves the reaction of Cyanine 3 dye with hydrazine. The process typically includes the following steps:
Formation of Cyanine 3 Dye: Cyanine 3 dye is synthesized through the condensation of indole derivatives with a suitable aldehyde.
Introduction of Hydrazine Group: The Cyanine 3 dye is then reacted with hydrazine under controlled conditions to introduce the hydrazine functional group, resulting in the formation of this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 3 Dye: Large-scale synthesis of Cyanine 3 dye using automated reactors.
Hydrazine Functionalization: Introduction of the hydrazine group through controlled addition of hydrazine in industrial reactors, ensuring high yield and purity
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cy3 hydrazide undergoes several types of chemical reactions, including:
Hydrazone Formation: Reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: Can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts with these carbonyl compounds in aqueous conditions to form hydrazones.
Nucleophiles: Engages in substitution reactions with nucleophiles under mild conditions
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Resulting from substitution reactions with nucleophiles
Scientific Research Applications
Sulfo-Cy3 hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in labeling biomolecules such as proteins and antibodies to track their location and dynamics in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize cellular and molecular processes.
Industry: Applied in the development of fluorescent sensors and markers for various industrial applications .
Mechanism of Action
Sulfo-Cy3 hydrazide can be compared with other similar compounds, such as:
Sulfo-Cyanine 5 Hydrazide: Another fluorescent dye with similar properties but different spectral characteristics.
Sulfo-Cyanine 7 Hydrazide: Offers longer wavelength fluorescence emission compared to this compound
Uniqueness: this compound is unique due to its specific fluorescence spectrum, high water solubility, and ability to form stable hydrazone linkages with carbonyl compounds .
Comparison with Similar Compounds
- Sulfo-Cyanine 5 Hydrazide
- Sulfo-Cyanine 7 Hydrazide
- Fluorescein Hydrazide
- Rhodamine Hydrazide .
Properties
Molecular Formula |
C30H38N4O7S2 |
---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
2-[(E,3E)-3-[1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
InChI Key |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
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